molecular formula C18H19ClN4 B15117026 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B15117026
M. Wt: 326.8 g/mol
InChI Key: UPLLDLNTRWHDFI-UHFFFAOYSA-N
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Description

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, pyridine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor, such as a 3-chloropyridine derivative, under basic conditions to form the azetidine ring.

    Introduction of the Benzodiazole Moiety: The azetidine intermediate is then reacted with a benzodiazole precursor, often through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the azetidine-benzodiazole intermediate with an isopropyl group, typically using a Grignard reagent or similar organometallic reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the pyridine and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloropyridin-2-yl)-1H-pyrazole: Shares the chloropyridine moiety but differs in the heterocyclic ring structure.

    1-(3-chloropyridin-4-yl)-1H-imidazole: Similar pyridine substitution but with an imidazole ring instead of azetidine and benzodiazole.

Uniqueness

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its combination of azetidine, pyridine, and benzodiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C18H19ClN4/c1-12(2)18-21-15-5-3-4-6-17(15)23(18)13-10-22(11-13)16-7-8-20-9-14(16)19/h3-9,12-13H,10-11H2,1-2H3

InChI Key

UPLLDLNTRWHDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=NC=C4)Cl

Origin of Product

United States

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